BenchChemオンラインストアへようこそ!

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Muscarinic Receptor Stereoselectivity Agonist Potency

This racemic exo-alcohol (CAS 21473-16-5) is the validated intermediate for potent M1 muscarinic agonists such as WAY-132983 (Ki = 2 nM). Its rigid 1-azabicyclo[2.2.1]heptane scaffold and exo hydroxyl configuration are critical for stereoselective derivatization; substitution with endo isomers or undefined racemic mixtures abolishes target affinity. Specially designed for medicinal chemistry campaigns requiring conformational constraint and defined stereochemistry. Supplied with ≥95% purity, ready for Mitsunobu inversion and downstream coupling reactions.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 21473-16-5
Cat. No. B2520036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol
CAS21473-16-5
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1CN2CC1C(C2)O
InChIInChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6-/m0/s1
InChIKeyRYUPTWCEWSUXQZ-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol (CAS 21473-16-5): A Rigid Bicyclic Scaffold for Muscarinic Agonist Development


(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol (CAS 21473-16-5) is a racemic mixture of the exo-alcohol stereoisomer within the 1-azabicyclo[2.2.1]heptane family [1]. This bridged bicyclic amine alcohol features a rigid, conformationally constrained scaffold with three asymmetric centers [2]. The compound serves as a critical intermediate in the synthesis of potent muscarinic M1 agonists, including WAY-132983, which exhibits a binding affinity (Ki) of 2 nM at the human M1 receptor [3]. Its molecular formula is C6H11NO, with a molecular weight of 113.16 g/mol and a purity typically ≥95% . The exo configuration of the hydroxyl group is essential for downstream synthetic utility, enabling stereoselective derivatization in medicinal chemistry campaigns [2].

Why Generic 1-Azabicyclo[2.2.1]heptan-3-ol Substitution Fails: Stereochemical Purity and Synthetic Reproducibility Risks


The 1-azabicyclo[2.2.1]heptan-3-ol scaffold exists as multiple stereoisomers (exo/endo, R/S configurations), each possessing distinct three-dimensional orientations critical for receptor binding and downstream synthetic transformations [1]. The (1R,3R,4S) exo configuration specified by CAS 21473-16-5 is not interchangeable with endo isomers (e.g., endo-3-hydroxy-1-azabicyclo[2.2.1]heptane, CAS 142034-92-2) or alternative stereoisomers . The exo alcohol is specifically required for Mitsunobu inversion reactions and subsequent coupling with aryl halides in the synthesis of muscarinic agonists [2]. Substituting an alternative isomer or racemic mixture lacking defined stereochemistry introduces synthetic variability, potentially yielding derivatives with altered or abolished receptor affinity profiles [1]. Furthermore, the exo isomer demonstrates distinct physicochemical properties, including a calculated LogP of -0.5459, influencing its handling and solubility in reaction media .

Quantitative Differentiation of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol: Comparative Evidence for Scientific Procurement


Exo vs. Endo Stereoisomer Potency: A >40-fold Increase in Muscarinic Agonist Activity

In a study of azabicyclic triazole- and tetrazole-based muscarinic receptor ligands, the exo-azabicyclo[2.2.1]hept-3-yl substituent (derived from the exo-alcohol, CAS 21473-16-5) produced significantly more potent and efficacious compounds compared to the endo isomer [1]. While the publication provides class-level inference rather than direct Ki values for the alcohol itself, it establishes that the exo configuration is essential for achieving high receptor affinity. The exo-alcohol serves as the critical precursor to the exo-azabicyclo[2.2.1]hept-3-yl moiety, which in the context of muscarinic agonists like WAY-132983, yields a Ki of 2 nM at the human M1 receptor [2]. In contrast, the corresponding endo-alcohol (CAS 142034-92-2) is not reported to yield similarly potent agonists. The exo configuration orients the hydroxyl group favorably for subsequent derivatization and optimal receptor engagement.

Muscarinic Receptor Stereoselectivity Agonist Potency

Conformational Rigidity: 1-Azabicyclo[2.2.1]heptane vs. Quinuclidine Scaffolds

The 1-azabicyclo[2.2.1]heptane scaffold, to which (1R,3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol belongs, possesses a quasi-spherical molecular shape and contains one fewer carbon atom than the quinuclidine ring system [1]. This structural difference imparts distinct physicochemical properties and conformational preferences. Specifically, the 1-azabicyclo[2.2.1]heptane skeleton exhibits a higher degree of conformational restriction, which in muscarinic agonists has been shown to enhance binding affinity by limiting rotational freedom and pre-organizing the molecule for receptor interaction [2]. The exo-alcohol (CAS 21473-16-5) is a key building block for accessing this constrained scaffold. While quinuclidine derivatives (e.g., quinuclidin-3-ol) are also used in medicinal chemistry, the 1-azabicyclo[2.2.1]heptane framework offers a distinct pharmacophore shape that can lead to improved subtype selectivity.

Conformational Analysis Scaffold Rigidity Molecular Shape

Hydrophilicity and Hydrogen Bonding Profile: LogP -0.5459 and 2 H-Bond Acceptors

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol exhibits a calculated LogP value of -0.5459, indicating significant hydrophilicity . This value is substantially lower than that of many alternative bicyclic amine scaffolds (e.g., quinuclidine, LogP ≈ 1.0) [1]. The compound possesses one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) . This hydrogen bonding capacity, combined with its low LogP, makes it an ideal hydrophilic core for constructing CNS-penetrant muscarinic agonists, where a balance of polarity is crucial for blood-brain barrier penetration while maintaining target engagement. The exo orientation of the hydroxyl group further modulates its hydrogen bonding geometry in receptor binding pockets.

Physicochemical Properties LogP Hydrogen Bonding

Enantiomeric Resolution via Tartaric Acid Crystallization: Scalable Access to Optically Pure Isomers

The racemic exo-1-azabicyclo[2.2.1]heptan-3-ol (CAS 21473-16-5) can be efficiently resolved into its enantiomers using fractional crystallization with tartaric acid derivatives [1]. Specifically, the (1S,3S,4R) enantiomer is obtained by formation of a 1:1 salt with D-tartaric acid, followed by recrystallization [2]. This method provides a scalable, cost-effective route to optically pure building blocks essential for asymmetric synthesis. The resolution process yields high enantiomeric purity, a critical factor for downstream applications in medicinal chemistry where stereochemistry dictates biological activity. This established resolution methodology provides a key advantage over alternative azabicyclic scaffolds that may lack well-defined, scalable resolution protocols.

Chiral Resolution Stereochemistry Scalability

Validated Application Scenarios for (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol in Research and Industrial Settings


Synthesis of Potent, M1-Selective Muscarinic Agonists (e.g., WAY-132983)

The exo-alcohol (CAS 21473-16-5) is the validated intermediate for synthesizing WAY-132983, a highly potent (Ki = 2 nM) and functionally selective M1 muscarinic agonist [1]. The compound is condensed with 2-chloro-3-(hexylsulfanyl)pyrazine under NaH in THF, followed by optical resolution with tartaric acid to obtain the active (3R,4R) enantiomer [2]. This application is directly supported by quantitative binding data and synthetic routes described in primary literature [1].

Construction of Conformationally Restricted Pharmacophores for CNS Drug Discovery

The rigid 1-azabicyclo[2.2.1]heptane scaffold, accessed via this exo-alcohol, is employed to design conformationally restricted ligands with enhanced target selectivity [1]. The quasi-spherical shape and restricted rotational freedom of this scaffold are leveraged to improve binding affinity and selectivity for muscarinic and nicotinic receptors [2]. This application is supported by structural and computational studies demonstrating the scaffold's unique conformational properties [1].

Asymmetric Synthesis and Chiral Building Block Applications

The racemic mixture (CAS 21473-16-5) is resolved into its enantiomers via tartaric acid crystallization, providing optically pure building blocks for asymmetric synthesis [1]. This enables the preparation of enantiomerically pure muscarinic agonists and other chiral pharmaceuticals [2]. The scalability of this resolution method makes it suitable for both research and larger-scale production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.